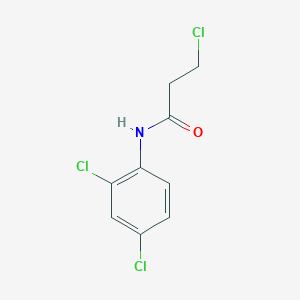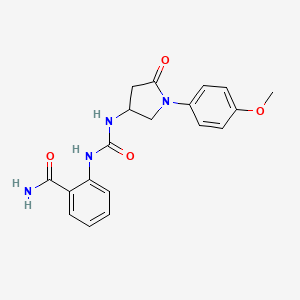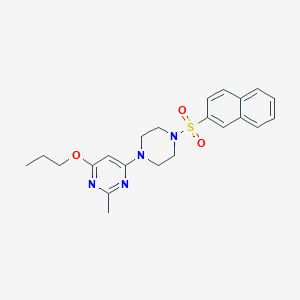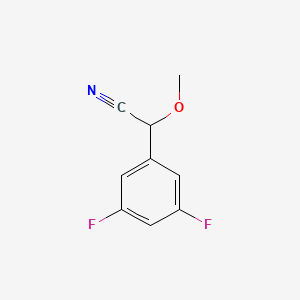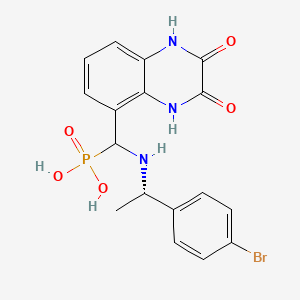![molecular formula C24H20Cl2N2O2 B2962921 1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one CAS No. 317822-42-7](/img/structure/B2962921.png)
1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Amide Formation : Next, react the intermediate 6-methyl-3-(thietan-3-yl)uracil with N-(2,6-dichlorophenyl)-2-chloroacetamide. This step leads to the final product, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide. The structure of DMQ has been confirmed through X-ray analysis, NMR, and IR spectroscopy .
Molecular Structure Analysis
DMQ’s molecular structure consists of a quinoxalinone core with various substituents. The 2,6-dichlorophenyl group, the 4-methylbenzoyl moiety, and the thietanyl group contribute to its overall shape and properties. X-ray diffraction analysis reveals the arrangement of atoms within the crystal lattice, providing insights into its three-dimensional structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Crystal Structure : A novel quinoxaline derivative was synthesized, its crystal structure determined by X-ray diffraction, and its potential as an anti-cancer drug explored through docking studies against a human protein. DFT calculations and Hirshfeld surface analysis were performed to understand the molecule's electronic structure and intermolecular interactions, suggesting its utility in pharmaceutical applications (Abad et al., 2021).
Antimicrobial and Mosquito Larvicidal Activity : Research on a series of quinoxaline derivatives demonstrated their synthesis through cyclization processes and revealed their promising antibacterial, antifungal, and mosquito larvicidal activities. These findings highlight the compound's potential in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
Catalytic Applications : The preparation of quinoxaline-based pincer complexes with ruthenium catalysts for ketone reduction was detailed, emphasizing the compound's role in facilitating chemical reactions. This study underscores the versatility of quinoxaline derivatives in catalysis and organic synthesis (Facchetti et al., 2016).
Optical and Electronic Properties
Optical Absorption and Fluorescence : Investigations into methyl derivatives of quinoxaline analogues revealed significant insights into their optical absorption and fluorescence spectra, with potential applications in luminescent and electroluminescent materials. The study also explored the influence of solvent polarity on these properties, contributing to the understanding of quinoxaline derivatives in photophysical research (Danel et al., 2010).
Electron Transport Materials : A series of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives incorporating quinoxaline and pyrazine moieties were synthesized. These compounds demonstrated high electron mobilities, making them suitable as electron-transport materials for organic light-emitting devices. This research opens new avenues for the use of quinoxaline derivatives in the development of electronic and optoelectronic devices (Huang et al., 2006).
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-15-10-12-17(13-11-15)24(30)28-16(2)23(29)27(21-8-3-4-9-22(21)28)14-18-19(25)6-5-7-20(18)26/h3-13,16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKPDMMBANWANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

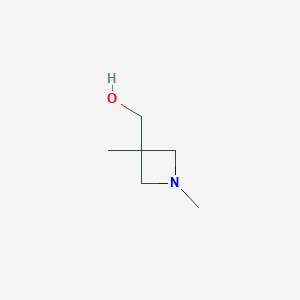




![6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2962848.png)

![{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2962853.png)
